1-Adamantanamine citrate is a chemical compound derived from 1-adamantanamine, which is known for its applications in the pharmaceutical industry, particularly as an antiviral and antiparkinsonian agent. The citrate form is created by combining 1-adamantanamine with citric acid, enhancing its solubility and bioavailability. This compound is classified as an amine, specifically an aminoadamantane derivative, which is characterized by its unique adamantane structure—a polycyclic hydrocarbon composed of four fused cyclohexane rings.
1-Adamantanamine citrate originates from the parent compound 1-adamantanamine, which has the molecular formula and a molecular weight of approximately 151.25 g/mol. The compound can be identified by its CAS number 768-94-5 and various synonyms such as amantadine and adamantylamine . The citrate salt form enhances the stability and solubility of the active ingredient in aqueous solutions, making it more suitable for pharmaceutical formulations.
The synthesis of 1-adamantanamine citrate typically involves the reaction of 1-adamantanamine with citric acid in a controlled environment. The general method can be summarized as follows:
Technical details regarding specific reaction conditions, such as temperature and pH adjustments, are crucial for optimizing yield and purity.
The molecular structure of 1-adamantanamine citrate features the core adamantane structure with an amine functional group attached to one of the carbon atoms. The citrate moiety contributes three carboxylic acid groups that can interact with cations or other molecules in solution.
CC(C(=O)O)C(=O)O.CC(C(=O)O)C(=O)O
for citric acid combined with the adamantane base.1-Adamantanamine citrate can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for modifying the compound for specific applications or enhancing its therapeutic effects.
The mechanism of action of 1-adamantanamine citrate primarily involves its role as an antiviral agent. It acts by inhibiting viral replication within host cells. Specifically:
Quantitative data on its efficacy often comes from clinical trials demonstrating significant improvements in patient outcomes when administered appropriately.
Data regarding these properties are crucial for determining storage conditions and compatibility with other pharmaceutical ingredients.
1-Adamantanamine citrate has several significant scientific applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: